![molecular formula C13H23NO6S B2840437 3-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)propanoic acid CAS No. 1396979-23-9](/img/structure/B2840437.png)
3-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)propanoic acid
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Overview
Description
This compound is also known as 3-[2-[(tert-Butoxycarbonyl)amino]ethoxy]propanoic Acid . It has a molecular formula of C10H19NO5 and a molecular weight of 233.26 .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanoic acid backbone with an ethoxy group and a tert-butoxycarbonyl (Boc) protected amino group attached to the second carbon atom .Physical And Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a flash point of 187 °C . It should be stored under inert gas and is sensitive to air .Scientific Research Applications
- Boc-protected Amino Acid Derivative : The tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids during peptide synthesis. Researchers use Boc-protected amino acids like this compound to build peptide chains on solid-phase supports .
- Gramicidin S Analog Synthesis : Scientists employ Boc-protected amino acids in the solid-phase synthesis of cyclic analogs of gramicidin S, a natural antibiotic. These analogs may exhibit modified biological activities .
- HCV Protease Inhibitors : Researchers explore modifications of this compound to design novel hepatitis C virus (HCV) protease inhibitors. These inhibitors are crucial in antiviral drug development .
- V1a Receptor Agonists : The compound’s structure allows for modifications that could lead to peptidic V1a receptor agonists. These molecules have potential applications in treating conditions related to vasopressin signaling .
- Bioorthogonal Chemistry : The ethoxy group in this compound can participate in bioconjugation reactions. Researchers use it as a handle for attaching other molecules (e.g., fluorophores or targeting ligands) to proteins or peptides.
- Prodrug Design : By incorporating this compound into prodrugs, scientists can enhance drug solubility, stability, and targeted delivery. The Boc group can be selectively removed in vivo, releasing the active drug .
- Surface Functionalization : Researchers explore the use of this compound for modifying surfaces, such as nanoparticles or biomaterials. The thiol group allows for covalent attachment to metal surfaces or other materials .
- Hydrophilic Coatings : The ethoxy group contributes hydrophilicity, making this compound suitable for creating hydrophilic coatings on various substrates .
- Enzyme Inhibitors : Scientists investigate whether this compound or its derivatives can act as enzyme inhibitors. The Boc group can be strategically modified to target specific enzymes .
- Proteolysis Targeting Chimeras (PROTACs) : Researchers explore PROTACs, which recruit E3 ubiquitin ligases to degrade specific proteins. This compound could serve as a building block for PROTACs .
- NMR Spectroscopy : The compound’s structure is amenable to NMR studies. Researchers use it as a reference standard or to study protein-ligand interactions .
- Purity Determination : The compound’s purity (GC) is critical for its applications. Analytical methods ensure high-quality material for research purposes .
Peptide Synthesis and Solid-Phase Chemistry
Drug Development and Medicinal Chemistry
Bioconjugation and Targeted Drug Delivery
Materials Science and Surface Modification
Chemical Biology and Enzyme Inhibition
Analytical Chemistry and NMR Studies
Safety And Hazards
properties
IUPAC Name |
3-[3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6S/c1-5-19-11(17)9(8-21-7-6-10(15)16)14-12(18)20-13(2,3)4/h9H,5-8H2,1-4H3,(H,14,18)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINNMLHTUBJOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCCC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)propanoic acid |
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